molecular formula C10H19NO3 B2871363 (S)-Ethyl 2-acetamido-4-methylpentanoate CAS No. 4071-36-7

(S)-Ethyl 2-acetamido-4-methylpentanoate

Cat. No.: B2871363
CAS No.: 4071-36-7
M. Wt: 201.266
InChI Key: CVLYKMBNKKBAHO-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Ethyl 2-acetamido-4-methylpentanoate is an organic compound with the molecular formula C10H19NO3 It is a derivative of 2-acetamido-4-methylpentanoic acid, featuring an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Ethyl 2-acetamido-4-methylpentanoate typically involves the esterification of 2-acetamido-4-methylpentanoic acid. The process can be carried out using ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is generally performed under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(S)-Ethyl 2-acetamido-4-methylpentanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-acetamido-4-methylpentanoic acid and ethanol.

    Esterification: The compound can be re-esterified with different alcohols in the presence of an acid catalyst.

    Substitution: The acetamido group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.

    Esterification: Alcohols (e.g., methanol, ethanol) and acid catalysts (e.g., sulfuric acid).

    Substitution: Nucleophiles (e.g., amines, thiols) under mild conditions.

Major Products Formed

    Hydrolysis: 2-acetamido-4-methylpentanoic acid and ethanol.

    Esterification: Various esters depending on the alcohol used.

    Substitution: Derivatives with modified acetamido groups.

Scientific Research Applications

(S)-Ethyl 2-acetamido-4-methylpentanoate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the preparation of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a substrate in enzymatic reactions.

    Medicine: Explored for its potential therapeutic properties and as a model compound in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-Ethyl 2-acetamido-4-methylpentanoate involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis, releasing the active acid form, which can participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-acetamido-4-methylpentanoic acid: The parent acid form of the compound.

    Methyl (2R)-2-acetamido-4-methylpentanoate: A similar ester with a methyl group instead of an ethyl group.

    (S)-1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine (S)-2-acetamido-4-methylpentanoate: A derivative with additional functional groups.

Uniqueness

(S)-Ethyl 2-acetamido-4-methylpentanoate is unique due to its specific ester group, which can influence its solubility, reactivity, and interaction with biological molecules. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

ethyl (2S)-2-acetamido-4-methylpentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-5-14-10(13)9(6-7(2)3)11-8(4)12/h7,9H,5-6H2,1-4H3,(H,11,12)/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVLYKMBNKKBAHO-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC(C)C)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CC(C)C)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.